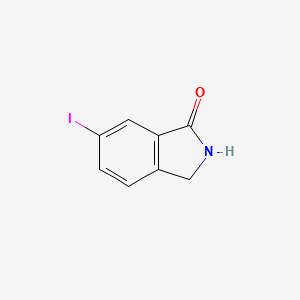

6-碘代异吲哚啉-1-酮

描述

6-Iodoisoindolin-1-one is a chemical compound that belongs to the isoindolinone family, which is characterized by a core structure consisting of a fused two-ring system with nitrogen and oxygen heteroatoms. While the provided papers do not directly discuss 6-Iodoisoindolin-1-one, they do provide insights into related compounds and their potential applications. For instance, the study of 6-alkoxyisoindolin-1-ones as potential antipsychotics indicates the relevance of isoindolinone derivatives in medicinal chemistry, particularly in the context of neuropsychiatric disorders .

Synthesis Analysis

The synthesis of isoindolinone derivatives can be complex, involving multiple steps and the need for catalysts. The paper on the synthesis of 4-Iodoisoquinolin-1(2H)-ones describes a method that could potentially be adapted for the synthesis of 6-Iodoisoindolin-1-one. The described method uses a dirhodium(II) catalyst for the iodination and oxidation of isoquinolinium iodide salts, which are structurally related to isoindolinones. This process yields the desired products with good to excellent efficiency and has been scaled up to gram quantities, suggesting its potential utility for the synthesis of related compounds like 6-Iodoisoindolin-1-one .

Molecular Structure Analysis

The molecular structure of 6-Iodoisoindolin-1-one would consist of an isoindolinone core with an iodine substituent at the 6-position. This structural feature is likely to influence the compound's reactivity and interaction with biological targets. The presence of the iodine atom could also facilitate further chemical modifications, as halogens are commonly used in cross-coupling reactions to introduce additional functional groups.

Chemical Reactions Analysis

Isoindolinones, including 6-Iodoisoindolin-1-one, can participate in various chemical reactions due to their reactive sites. The iodine substituent, in particular, makes them suitable for cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. Although the papers provided do not detail reactions specific to 6-Iodoisoindolin-1-one, the general reactivity of halogenated heterocycles suggests that it could undergo reactions such as Suzuki-Miyaura, Stille, or Heck couplings, among others.

Physical and Chemical Properties Analysis

科学研究应用

抗癌活性

- 一项研究专注于构建多取代 3-亚甲基异吲哚啉-1-酮库,揭示了它们的潜在抗癌活性。值得注意的是,该库中的两种化合物对人乳腺癌细胞系 MCF-7 表现出显着的生长抑制作用(Mehta、Mangyan 和 Brahmchari,2022 年)。

合成和化学应用

- 已经合成了源自异吲哚啉的不对称 CNN 钳形配体,并将其用于钯(II)配合物的制备中。这些配合物在促进 CC 偶联反应方面显示出前景,突出了它们在化学合成中的潜力(Bröring、Kleeberg 和 Köhler,2008 年)。

药理学研究

- 涉及异吲哚啉-1-酮衍生物的研究已导致开发出具有作为褪黑激素激动剂和拮抗剂潜力的化合物。这表明它们在研究褪黑激素受体方面有适用性,这可能对睡眠调节和其他生理过程产生影响(Faust 等人,2000 年)。

神经科学研究

- 异吲哚啉-1-酮衍生物也已在多巴胺神经传递的背景下进行了探索。例如,基于 6-烷氧基异吲哚啉-1-酮的化合物已被确定为潜在的多巴胺 D2 部分激动剂,这可能对精神疾病的治疗产生影响(Favor 等人,2010 年)。

生物和化学合成

- 异吲哚啉-1-酮骨架已在多种表现出多种生物活性的天然化合物中发现。它们合成方面的最新进展为药学领域开辟了新的可能性(Upadhyay 等人,2020 年)。

安全和危害

The safety information for 6-Iodoisoindolin-1-one includes a GHS07 pictogram and a warning signal word . The hazard statements are H302-H317, and the precautionary statement is P280 .

Relevant Papers The relevant papers on 6-Iodoisoindolin-1-one include studies on the ultrasonic-assisted synthesis of isoindolin-1-one derivatives . These papers provide valuable insights into the synthesis, properties, and potential applications of 6-Iodoisoindolin-1-one.

作用机制

Target of Action

6-Iodoisoindolin-1-one is a heterocyclic compound that has shown potential as a Cyclin-dependent kinase (CDK) inhibitor . CDKs are a family of protein kinases that regulate the cell cycle, and their inhibition can disrupt cell division, making them attractive targets for anti-cancer therapies .

Mode of Action

The compound interacts with its target, CDK7, through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues . This interaction inhibits the kinase activity of CDK7, disrupting the cell cycle and potentially leading to cell death .

Biochemical Pathways

The inhibition of CDK7 by 6-Iodoisoindolin-1-one affects the cell cycle regulation pathway . CDK7 is involved in cell cycle progression, and its inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

Computational studies suggest that it exhibitssuperior qualities to known CDK7 inhibitors

Result of Action

The molecular and cellular effects of 6-Iodoisoindolin-1-one’s action are primarily related to its anti-cancer activity . By inhibiting CDK7, it disrupts the cell cycle, potentially leading to cell death and preventing the proliferation of cancer cells .

生化分析

Biochemical Properties

6-Iodoisoindolin-1-one plays a significant role in biochemical reactions, particularly as a potential inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is an enzyme involved in cell cycle regulation and transcription. The interaction between 6-Iodoisoindolin-1-one and CDK7 involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex and prevent CDK7 from phosphorylating its substrates . Additionally, 6-Iodoisoindolin-1-one has been shown to interact with other biomolecules, such as proteins involved in DNA repair and apoptosis, further highlighting its potential as a therapeutic agent .

Cellular Effects

6-Iodoisoindolin-1-one exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation by blocking the activity of CDK7, leading to cell cycle arrest and apoptosis . This compound also influences cell signaling pathways, such as the p53 pathway, which is crucial for maintaining genomic stability and preventing tumor development . Furthermore, 6-Iodoisoindolin-1-one affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering cellular metabolism and promoting cell death in cancerous cells .

Molecular Mechanism

The molecular mechanism of action of 6-Iodoisoindolin-1-one involves its binding to the active site of CDK7, where it forms hydrogen bonds with key amino acid residues, such as lysine and aspartate . This binding inhibits the kinase activity of CDK7, preventing the phosphorylation of its target proteins and disrupting the cell cycle. Additionally, 6-Iodoisoindolin-1-one has been shown to induce changes in gene expression by inhibiting the activity of transcription factors, such as E2F and p53, which play critical roles in cell cycle regulation and apoptosis . These molecular interactions contribute to the compound’s ability to inhibit cell proliferation and induce cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Iodoisoindolin-1-one have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In in vitro studies, the effects of 6-Iodoisoindolin-1-one on cellular function have been shown to persist for several hours after treatment, with a gradual decline in activity as the compound is metabolized and degraded . In in vivo studies, long-term exposure to 6-Iodoisoindolin-1-one has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 6-Iodoisoindolin-1-one vary with different dosages in animal models. At low doses, the compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 6-Iodoisoindolin-1-one may cause adverse effects, such as hepatotoxicity and nephrotoxicity, due to its accumulation in the liver and kidneys . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

6-Iodoisoindolin-1-one is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, which catalyze its oxidation and conjugation with glucuronic acid . These metabolic reactions increase the solubility of 6-Iodoisoindolin-1-one, facilitating its excretion via the kidneys . Additionally, the compound’s metabolites may interact with other enzymes and cofactors, potentially affecting metabolic flux and altering the levels of key metabolites .

Transport and Distribution

The transport and distribution of 6-Iodoisoindolin-1-one within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be a substrate for ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells and contribute to its distribution in different tissues . Additionally, 6-Iodoisoindolin-1-one may bind to plasma proteins, such as albumin, which can affect its bioavailability and distribution . The localization and accumulation of 6-Iodoisoindolin-1-one in specific tissues, such as the liver and kidneys, are influenced by these transport and binding interactions .

Subcellular Localization

The subcellular localization of 6-Iodoisoindolin-1-one is crucial for its activity and function. The compound has been shown to localize primarily in the cytoplasm and nucleus of cells, where it interacts with its target proteins and exerts its effects . The presence of specific targeting signals and post-translational modifications may direct 6-Iodoisoindolin-1-one to specific subcellular compartments, such as the nucleolus or mitochondria . These localization patterns are essential for the compound’s ability to modulate cellular processes and induce cell death in cancer cells .

属性

IUPAC Name |

6-iodo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGBKJIBYIUGNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)I)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623520 | |

| Record name | 6-Iodo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

675109-30-5 | |

| Record name | 6-Iodo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

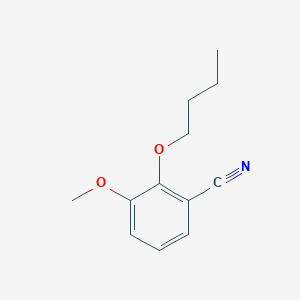

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-c]pyridine-3-ethanamine](/img/structure/B1322616.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)